molecular formula C11H10N2OS B1463703 6-(2-Methoxyphenyl)pyridazine-3-thiol CAS No. 1226144-20-2

6-(2-Methoxyphenyl)pyridazine-3-thiol

Cat. No. B1463703
CAS RN: 1226144-20-2
M. Wt: 218.28 g/mol
InChI Key: VSKVLGMEJOOEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2-Methoxyphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring with a methoxyphenyl group at the 6-position and a thiol group at the 3-position . Pyridazine derivatives are known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine derivatives are highly reactive towards displacements by nucleophilic species . They can undergo various chemical reactions, including aza-Diels-Alder reactions with 1-propynylamines, leading to the highly regioselective synthesis of 6-aryl-pyridazin-3-amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.27 and a molecular formula of C11H10N2OS . Additional properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study described the synthesis of novel thieno[2,3-c]pyridazines using similar compounds as starting materials, which were then evaluated for their antibacterial activities (Al-Kamali et al., 2014).

  • Chemiluminescence Quenching : Research indicated that sulfur-containing compounds, similar to "6-(2-Methoxyphenyl)pyridazine-3-thiol," can suppress chemiluminescence in biochemical studies, highlighting their potential use in understanding antioxidant efficiency in biological systems (Kruglov et al., 2010).

  • Antiviral Properties : Some derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine, related to "this compound," have been designed to inhibit the replication of viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).

  • Anti-Alzheimer and Anti-Cox2 Properties : Compounds related to "this compound" were tested for their potential as anti-Alzheimer and anti-cox2 reagents, showing promising results (Attaby et al., 2009).

  • Insecticidal Activity : Pyridine derivatives, including those related to "this compound," have been studied for their insecticidal activities, particularly against the cowpea aphid (Bakhite et al., 2014).

  • Antiulcer Agents : Synthesis and antisecretory activity of pyridazine derivatives, including structures similar to "this compound," were investigated, with some compounds showing potent, long-lasting activity (Yamada et al., 1981).

  • Antirhinovirus Compound : A compound structurally related to "this compound" demonstrated significant inhibitory properties against rhinoviruses, suggesting its potential as an antiviral agent (Andries et al., 2005).

  • Antiproliferative Activity : Derivatives of "this compound" were synthesized and evaluated for their antiproliferative activities, highlighting their potential in cancer research (Nassar et al., 2016).

Future Directions

The future directions of “6-(2-Methoxyphenyl)pyridazine-3-thiol” and similar pyridazine derivatives involve further exploration of their diverse pharmacological activities. The easy functionalization at various ring positions makes them attractive compounds for designing and synthesis of new drugs . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

properties

IUPAC Name

3-(2-methoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-10-5-3-2-4-8(10)9-6-7-11(15)13-12-9/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKVLGMEJOOEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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